molecular formula C5H5NO2 B074160 2-furaldehyde oxime CAS No. 1121-47-7

2-furaldehyde oxime

Cat. No.: B074160
CAS No.: 1121-47-7
M. Wt: 111.10 g/mol
InChI Key: UYTMLDBQFLIQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Furancarboxaldehyde, oxime” is a derivative of furfural . Furfural is an organic compound with the formula C4H3OCHO . It is a colorless liquid, although commercial samples are often brown . It has an aldehyde group attached to the 2-position of furan . It is a product of the dehydration of sugars, as occurs in a variety of agricultural byproducts, including corncobs, oat, wheat bran, and sawdust .

Scientific Research Applications

  • Cytotoxicity in Cancer Research :

    • Copper and cobalt complexes of 2-furaldehyde oximes have shown potent cytotoxicity against various tumor cell lines, including leukemias, lymphomas, and uterine carcinoma, suggesting potential use in cancer therapy (Hall et al., 1999).
    • These complexes inhibit DNA synthesis, DNA topoisomerase II, and de novo purine synthesis, indicating a specific mode of action relevant to cancer treatment (Hall et al., 1997).
  • Chemical Reactions and Synthesis :

    • Studies on benzaldehyde oximes have shown their role in forming aldehydes and nitriles under photoinduced electron-transfer conditions, highlighting their importance in organic synthesis (de Lijser et al., 2006).
    • Research on 2-furaldehyde oxime has led to the development of new methodologies for synthesizing complex organic compounds, like oxetanes, which are valuable in material science (Toki et al., 1965).
  • Bioconjugation and Biomaterials :

    • Oximes, including those derived from 2-furancarboxaldehyde, are used in bioconjugation due to their ability to form stable linkages with biomolecules. This application is crucial in developing biomaterials, hydrogels, and drug delivery systems (Kölmel & Kool, 2017).
  • Material Recovery and Environmental Applications :

    • 2-Furancarboxaldehyde (furfural) is an essential platform molecule in biorefinery, and its recovery from water streams is a significant environmental application. Research has focused on developing efficient membranes for this purpose (Liu et al., 2013).
  • Potential Antioxidant Properties :

    • Studies on oxime derivatives suggest they may possess antioxidant properties, which could be beneficial in pharmaceutical and cosmetic applications (Puntel et al., 2008).

Mechanism of Action

Target of Action

Furfural oxime, also known as 2-Furaldoxime, Furfuryl oxime, 2-Furfuraldoxime, 2-Furancarboxaldehyde, oxime, or 2-furaldehyde oxime, is a compound that primarily targets titanosilicate catalysts . These catalysts play a crucial role in the liquid-phase ammoximation of furfural, a process that leads to the formation of furfural oxime .

Mode of Action

The interaction of furfural oxime with its targets involves two main routes: the hydroxylamine route and the imine route . The hydroxylamine route is responsible for the formation of the target product, furfural oxime, while the imine route leads to the formation of undesired products such as 2-furylamide and 2-furoic acid .

Biochemical Pathways

The biochemical pathways affected by furfural oxime are primarily related to the conversion of furfural into bio-chemicals . This conversion process can lead to the production of high-value-added chemicals, including furfurylamine, C6 carboxylic acid (i.e., furandicarboxylic acid), furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .

Pharmacokinetics

The catalytic performance of titanosilicate catalysts in the synthesis of furfural oxime is known to depend greatly on the operating conditions of the reaction . This suggests that the bioavailability of furfural oxime may be influenced by factors such as the reaction environment and the presence of specific catalysts .

Result of Action

The primary result of the action of furfural oxime is the conversion of furfural into a variety of bio-chemicals . This conversion process, facilitated by the interaction of furfural oxime with titanosilicate catalysts, can lead to the production of valuable chemicals that have potential applications in various industries .

Action Environment

The action, efficacy, and stability of furfural oxime are influenced by various environmental factors. For instance, the decomposition of hydroxylamine and the non-catalytic oxidation of furfural can be effectively suppressed in titanosilicate-catalyzed ammoximation when water is employed as the solvent and hydrogen peroxide is added dropwise into the reaction system . This suggests that the reaction environment plays a crucial role in determining the effectiveness and stability of furfural oxime .

Future Directions

Oxime derivatives are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . This review summarises the recent strategies in the development of oximes which are capable of crossing the BBB to treat OP poisoning .

Biochemical Analysis

Biochemical Properties

Furfural Oxime plays a significant role in biochemical reactions. It is involved in the chemo-catalytic and/or bio-catalytic conversion into high-value-added chemicals, including furfurylamine, C6 carboxylic acid, i.e., furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone . The nature of these interactions involves the hydroxylamine route and the imine route .

Cellular Effects

Furfural Oxime has profound effects on various types of cells and cellular processes. It induces the accumulation of reactive oxygen species (ROS) in Saccharomyces cerevisiae . This accumulation leads to cellular damage, including damage to mitochondria and vacuole membranes, the actin cytoskeleton, and nuclear chromatin .

Molecular Mechanism

The molecular mechanism of Furfural Oxime involves the hydroxylamine route and the imine route . The hydroxylamine route accounts for the formation of the target product (Furfural Oxime), while the imine route leads to the formation of undesired products such as 2-furylamide and 2-furoic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Furfural Oxime change over time. Thermochemistry results suggest that furfural hydrogenation to form furfuryl alcohol is spontaneous up to a temperature of 523 K, but beyond this temperature, the reaction becomes a nonspontaneous process .

Metabolic Pathways

Furfural Oxime is involved in several metabolic pathways. It is derived from hemi-cellulose and can be further converted to fossil fuel alternatives and valuable chemicals due to its highly functionalized molecular structure .

Properties

IUPAC Name

N-(furan-2-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-6-4-5-2-1-3-8-5/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTMLDBQFLIQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061521
Record name 2-Furancarboxaldehyde, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-47-7
Record name Furfural oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxaldehyde, oxime
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Furancarboxaldehyde, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-furaldehyde oxime
Reactant of Route 2
Reactant of Route 2
2-furaldehyde oxime
Reactant of Route 3
Reactant of Route 3
2-furaldehyde oxime
Reactant of Route 4
Reactant of Route 4
2-furaldehyde oxime
Reactant of Route 5
Reactant of Route 5
2-furaldehyde oxime
Reactant of Route 6
Reactant of Route 6
2-furaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.